molecular formula C10H24Cl2N2 B3025572 N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride CAS No. 1187927-93-0

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B3025572
CAS No.: 1187927-93-0
M. Wt: 243.21 g/mol
InChI Key: JSGOAXICWAZNHJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a cyclohexane-based diamine derivative with diethylamine substituents at the 1,4-positions, rendered as a dihydrochloride salt for enhanced stability and solubility. Key features include its cyclohexane backbone, diethyl substituents, and hydrochloride salt form, which influence solubility, stability, and interaction with biological targets like polyamine transporters .

Properties

IUPAC Name

4-N,4-N-diethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGOAXICWAZNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2 and a molecular weight of 243.21 g/mol. This diamine derivative is primarily utilized in research contexts due to its unique structural properties and biological activities. This article will explore its biological activity, including antimicrobial effects, potential applications in cancer treatment, and its role in polymer chemistry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Bacterial Activity : The compound has shown effectiveness against several bacterial strains, notably Staphylococcus aureus and Escherichia coli. In vitro studies indicate a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
  • Fungal Activity : It also demonstrates antifungal properties, particularly against Candida albicans, indicating its broad-spectrum efficacy against both bacteria and fungi.

Summary of Antimicrobial Studies

PathogenActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Candida albicansSignificant inhibition

Potential Applications in Cancer Treatment

Preliminary research suggests that this compound may have applications in oncology. Studies indicate that the compound can inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be elucidated. This potential activity is attributed to its structural characteristics that may interfere with cellular processes involved in cancer proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexane-1,4-diamine with diethyl sulfate followed by treatment with hydrochloric acid to form the dihydrochloride salt. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diamines. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-cyclohexane-1,4-diamine hydrochlorideC8H19ClN2Similar structure; different alkyl substituents
N,N'-Diethyl-ethylenediamineC6H16N2Two ethyl groups; used in polymer synthesis
N,N'-Diisopropyl-ethylenediamineC8H18N2Isopropyl groups; distinct steric properties

The unique cyclohexane ring structure and specific substitution pattern at the 1 and 4 positions of this compound contribute to its distinct biological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Alkyl Substituents

N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride
  • Molecular Formula : C₈H₂₀Cl₂N₂
  • Molecular Weight : 215.16 g/mol
  • Key Features: Methyl groups instead of ethyl substituents. Safety data indicate moderate hazards (H302, H315) .
N,N-Diethylbut-2-yne-1,4-diamine Dihydrochloride
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 213.15 g/mol
  • Key Features : A linear alkyne backbone with diethyl groups. The rigid triple bond introduces structural constraints, contrasting with the flexible cyclohexane ring. Used as a versatile scaffold in organic synthesis .

Cyclohexane vs. Aromatic Backbone Derivatives

N,N-Dimethyl-p-phenylenediamine Dihydrochloride
  • Molecular Formula : C₈H₁₂Cl₂N₂
  • Molecular Weight : 209.12 g/mol
  • Key Features : Aromatic benzene ring instead of cyclohexane. Higher melting point (212°C, decomposition) and sensitivity to light. Used as a redox indicator in microbiology .
Quinacrine Dihydrochloride
  • Molecular Formula : C₂₃H₃₀Cl₃N₃O
  • Molecular Weight : 508.9 g/mol
  • Key Features : Acridine core with a diethylpentane-diamine chain. Demonstrates antimalarial and anticancer activity, highlighting the role of extended alkyl chains in target binding .

Cyclohexane Diamines with Functional Substituents

cis-1,4-Diaminocyclohexane Dihydrochloride
  • Molecular Formula : C₆H₁₄Cl₂N₂
  • Molecular Weight : 193.10 g/mol
  • Key Features: No alkyl substituents; high cis-isomer purity (>98%).
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine Dihydrochloride
  • Molecular Formula : C₁₅H₂₄Cl₂N₂
  • Molecular Weight : 303.27 g/mol
  • Key Features : Cyclopropyl-phenyl substituent confers rigidity and enhances interaction with epigenetic targets (e.g., LSD1 inhibitors). Demonstrates the impact of aromatic substituents on biological activity .

Anthracenyl and Bulky Hydrophobic Derivatives

N-Anthracen-9-ylmethyl Derivatives (e.g., BNIPSpd analogs)
  • Key Features : Bulky anthracenyl groups and secondary amines. These compounds lack selectivity for polyamine transporters, suggesting that diethyl substituents in the target compound may balance hydrophobicity and transporter recognition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents Molecular Weight (g/mol) Solubility Notable Properties/Applications
N,N-Diethyl-cyclohexane-1,4-diamine diHCl Cyclohexane Diethyl ~215* Likely water-soluble* Potential polyamine transporter ligand
N1,N1-Dimethylcyclohexane-1,4-diamine diHCl Cyclohexane Dimethyl 215.16 Water-soluble Moderate toxicity (H302, H315)
cis-1,4-Diaminocyclohexane diHCl Cyclohexane None (primary amines) 193.10 Water-soluble High cis-isomer purity (>98%)
N,N-Dimethyl-p-phenylenediamine diHCl Benzene Dimethyl 209.12 Water-soluble Redox indicator, light-sensitive
Quinacrine diHCl Acridine Diethylpentane chain 508.9 Water-soluble Antimalarial, anticancer

*Estimated based on structural analogs.

Research Findings and Implications

  • Bulky substituents (e.g., anthracenyl) reduce transporter selectivity, suggesting that moderate alkyl groups (ethyl) optimize target engagement .
  • Synthesis and Stability: Cyclohexane diamines are often synthesized via acid-catalyzed crystallization (e.g., HCl in ethanol) , while aromatic analogs require more complex aromatic coupling. Hydrochloride salts improve stability and solubility, critical for pharmacological applications .

Q & A

Q. What are the recommended methods for synthesizing N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride, and how can purity be validated?

Synthesis typically involves cyclohexane-1,4-diamine derivatization via alkylation with ethyl halides in a controlled pH environment. Post-synthesis, the compound is precipitated as the dihydrochloride salt. Purity validation should include:

  • HPLC with UV detection (λ ~254 nm) to assess organic impurities.
  • Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
  • Mass spectrometry (MS) for molecular ion verification .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction is optimal. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding and salt formation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What are the critical storage conditions to prevent degradation?

Store at -20°C in airtight, light-resistant containers with desiccants. Hygroscopicity requires handling in a dry atmosphere (e.g., glovebox) to avoid hydrolysis. Stability should be monitored via periodic NMR or TLC .

Advanced Research Questions

Q. How can researchers address contradictions in redox activity data during peroxidase-like assays?

Discrepancies may arise from pH-dependent reactivity or competing side reactions (e.g., auto-oxidation). Mitigation strategies include:

  • Controlled buffer systems (e.g., phosphate buffer at pH 6.0–7.5).
  • Kinetic studies under anaerobic conditions to isolate enzyme-specific activity.
  • EPR spectroscopy to detect radical intermediates .

Q. What experimental designs are recommended for studying its interaction with biomacromolecules (e.g., DNA or enzymes)?

Use a combination of:

  • Isothermal Titration Calorimetry (ITC) to quantify binding constants (Kd).
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding sites.
  • Circular Dichroism (CD) to monitor conformational changes in biomolecules upon interaction .

Q. How can researchers differentiate between monomeric and aggregated states in solution?

Employ:

  • Dynamic Light Scattering (DLS) to detect aggregation size.
  • NMR diffusion-ordered spectroscopy (DOSY) to measure hydrodynamic radii.
  • UV-Vis spectroscopy with concentration-dependent absorbance studies .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Use fume hoods and PPE (gloves, goggles) due to toxicity and irritancy.
  • Avoid aqueous solutions at high pH (>8), which may release volatile ethylamines.
  • Dispose via neutralization (e.g., with dilute HCl) followed by incineration .

Q. How can its stability under oxidative conditions be systematically evaluated?

Design accelerated degradation studies:

  • Expose to H2O2 or O3 at varying concentrations.
  • Monitor degradation products via LC-MS/MS and quantify using external calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride
Reactant of Route 2
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N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.